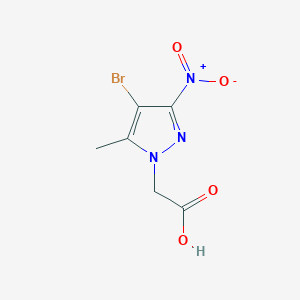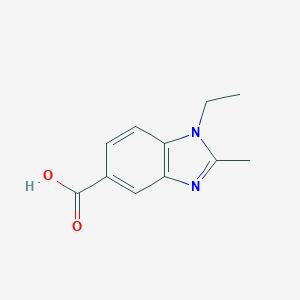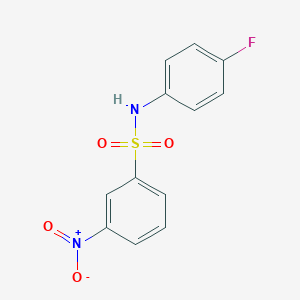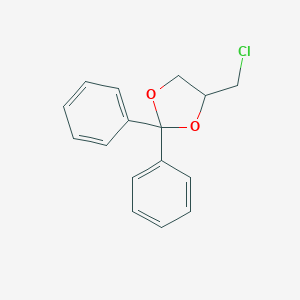
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, also known as CDD, is a chemical compound that has attracted significant attention in the field of scientific research. This compound has a unique structure and has been found to exhibit interesting properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is not fully understood. However, it has been found to interact with various enzymes and proteins in the body. It has been suggested that 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane may act as an inhibitor of certain enzymes, leading to changes in biochemical pathways.
Biochemische Und Physiologische Effekte
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been found to have antitumor properties and has been investigated as a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds. However, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane. One area of research is the development of new synthesis methods for 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane that are more efficient and environmentally friendly. Another area of research is the investigation of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a potential treatment for various diseases, including cancer and inflammatory diseases. Additionally, the use of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a building block for the synthesis of new compounds is an area of research that has the potential to lead to the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is a chemical compound that has attracted significant attention in the field of scientific research. It has a unique structure and exhibits interesting properties that make it useful in various applications. The synthesis method of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is efficient, and it has several advantages for use in lab experiments. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to have various biochemical and physiological effects and has potential for use as a treatment for various diseases. There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, including the development of new synthesis methods and the investigation of its potential as a treatment for diseases.
Synthesemethoden
The synthesis of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be achieved through a variety of methods. One common method is the reaction of 4-hydroxymethyl-2,2-diphenyl-1,3-dioxolane with thionyl chloride in the presence of a base. Another method involves the reaction of 4-methoxymethyl-2,2-diphenyl-1,3-dioxolane with phosphorus pentachloride. These methods have been found to be efficient in producing high yields of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit interesting properties that make it useful in various scientific research applications. One of its primary applications is in the field of organic synthesis. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be used as a building block for the synthesis of other compounds. It has also been used in the synthesis of drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
22195-38-6 |
|---|---|
Produktname |
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane |
Molekularformel |
C16H15ClO2 |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15ClO2/c17-11-15-12-18-16(19-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
MTGKBVQFXBOSCH-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Kanonische SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
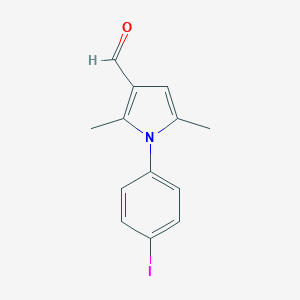
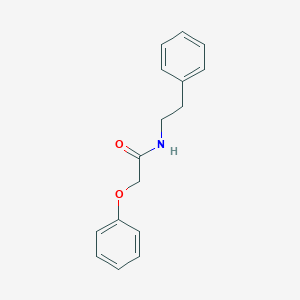
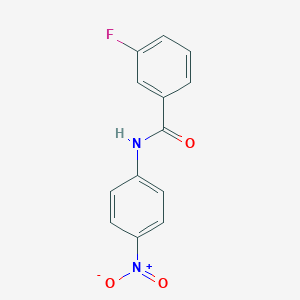
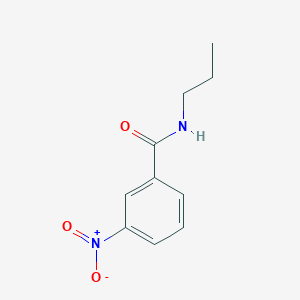
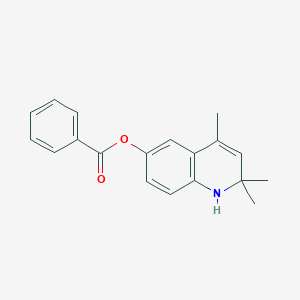
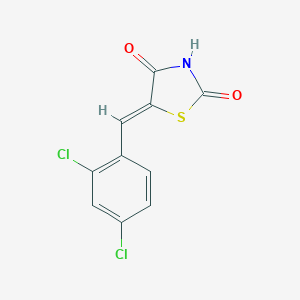
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
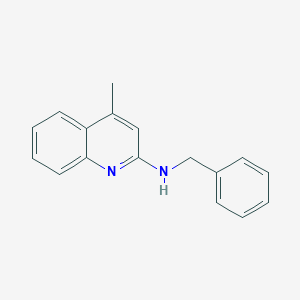
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
